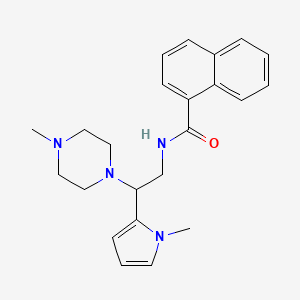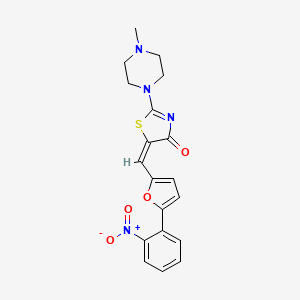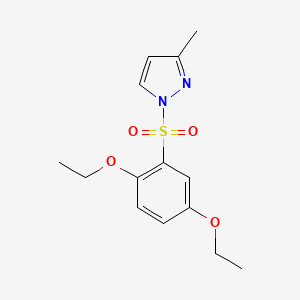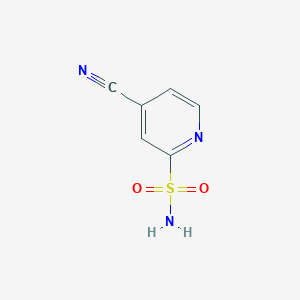![molecular formula C14H12ClNO3S B2728916 {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate CAS No. 876153-19-4](/img/structure/B2728916.png)
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate (CTC) is a synthetic compound that belongs to the class of carbamate derivatives. It has gained significant attention due to its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The purpose of
作用機序
The mechanism of action of {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including MAPK/ERK, PI3K/Akt, and NF-κB pathways. This compound has also been reported to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. This compound has also been shown to inhibit angiogenesis, which is essential for the growth and metastasis of tumors. Moreover, this compound has been reported to reduce the production of reactive oxygen species and lipid peroxidation, which are implicated in the pathogenesis of various diseases.
実験室実験の利点と制限
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized in large quantities, and its purity can be assessed using various analytical techniques. However, the limitations of this compound include its poor bioavailability and limited pharmacokinetic data. Therefore, further studies are needed to optimize the formulation and dosage of this compound for its therapeutic applications.
将来の方向性
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate has shown significant potential as a therapeutic agent for various diseases. However, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. Moreover, the development of this compound analogs with improved efficacy and selectivity could lead to the discovery of novel therapeutic agents. Additionally, the combination of this compound with other drugs or therapies could enhance its therapeutic effects and reduce the risk of drug resistance. Finally, the translation of this compound from preclinical studies to clinical trials could provide valuable insights into its safety and efficacy in humans.
合成法
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate can be synthesized using various methods, including the reaction of 3-chlorobenzyl isocyanate with methyl thiophene-2-carboxylate in the presence of a base. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学的研究の応用
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. It has been reported to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in different cancer cell lines. Additionally, this compound has shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and suppressing the activation of NF-κB pathway. Moreover, this compound has been investigated for its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-11-4-1-3-10(7-11)8-16-13(17)9-19-14(18)12-5-2-6-20-12/h1-7H,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQACFPXXBAGODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)COC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine](/img/structure/B2728833.png)

![N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2728836.png)



![2-[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2728842.png)

![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2728844.png)


![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2728849.png)

